molecular formula C20H13Cl3N2O B3035142 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-73-4

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B3035142
CAS No.: 303148-73-4
M. Wt: 403.7 g/mol
InChI Key: HLJAMPGGUACYDS-UHFFFAOYSA-N
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Description

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents

Preparation Methods

The synthesis of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzimidazole core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Dichlorobenzyl Group: The final step involves the nucleophilic substitution reaction between the chlorinated benzimidazole and 3,4-dichlorobenzyl alcohol in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or dichlorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells by interfering with specific cellular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-phenylbenzimidazole: Lacks the chloro and dichlorobenzyl groups, resulting in different chemical properties and biological activities.

    5-chloro-2-phenylbenzimidazole: Contains a chloro group at a different position, which may affect its reactivity and interactions with biological targets.

    1-[(3,4-dichlorobenzyl)oxy]-2-phenylbenzimidazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O/c21-15-7-9-18-19(11-15)25(20(24-18)14-4-2-1-3-5-14)26-12-13-6-8-16(22)17(23)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJAMPGGUACYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165413
Record name 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303148-73-4
Record name 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303148-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
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6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Reactant of Route 3
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Reactant of Route 4
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Reactant of Route 5
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Reactant of Route 6
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

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